![molecular formula C14H15N3O B7516913 (4-Imidazol-1-ylphenyl)-pyrrolidin-1-ylmethanone](/img/structure/B7516913.png)
(4-Imidazol-1-ylphenyl)-pyrrolidin-1-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Imidazol-1-ylphenyl)-pyrrolidin-1-ylmethanone, also known as IPMM, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases.
Wirkmechanismus
(4-Imidazol-1-ylphenyl)-pyrrolidin-1-ylmethanone inhibits the activity of HIF-1α by binding to its active site and preventing its interaction with other proteins. This leads to the downregulation of various downstream targets, resulting in the inhibition of angiogenesis, metabolism, and cell proliferation.
Biochemical and Physiological Effects:
The inhibition of HIF-1α by (4-Imidazol-1-ylphenyl)-pyrrolidin-1-ylmethanone has been shown to have various biochemical and physiological effects such as the inhibition of tumor growth, reduction in inflammation, and improvement in autoimmune disorders. It has also been shown to have a protective effect on the heart and brain by reducing ischemia-reperfusion injury.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using (4-Imidazol-1-ylphenyl)-pyrrolidin-1-ylmethanone in lab experiments is its specificity towards HIF-1α, which makes it an ideal tool for studying the role of HIF-1α in various diseases. However, one of the limitations of using (4-Imidazol-1-ylphenyl)-pyrrolidin-1-ylmethanone is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on (4-Imidazol-1-ylphenyl)-pyrrolidin-1-ylmethanone. One of the areas of interest is the development of more potent and selective inhibitors of HIF-1α. Another area of interest is the investigation of the potential therapeutic applications of (4-Imidazol-1-ylphenyl)-pyrrolidin-1-ylmethanone in various diseases such as diabetes and cardiovascular diseases. Additionally, the use of (4-Imidazol-1-ylphenyl)-pyrrolidin-1-ylmethanone as a tool for studying the role of HIF-1α in various cellular processes is an area of ongoing research.
Synthesemethoden
The synthesis of (4-Imidazol-1-ylphenyl)-pyrrolidin-1-ylmethanone involves a multi-step process that includes the reaction of 4-imidazol-1-ylphenol with pyrrolidine and formaldehyde. The resulting product is then subjected to further purification and characterization to obtain pure (4-Imidazol-1-ylphenyl)-pyrrolidin-1-ylmethanone.
Wissenschaftliche Forschungsanwendungen
(4-Imidazol-1-ylphenyl)-pyrrolidin-1-ylmethanone has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of a specific protein called HIF-1α, which is involved in the regulation of various cellular processes such as angiogenesis, metabolism, and apoptosis.
Eigenschaften
IUPAC Name |
(4-imidazol-1-ylphenyl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-14(16-8-1-2-9-16)12-3-5-13(6-4-12)17-10-7-15-11-17/h3-7,10-11H,1-2,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAVJIDLYYCKRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Imidazol-1-ylphenyl)-pyrrolidin-1-ylmethanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.